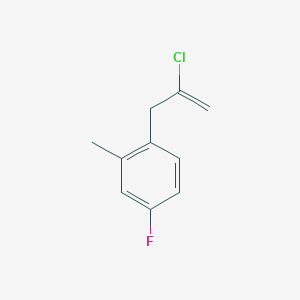

2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene

Beschreibung

2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene is an organochlorine compound featuring a propene backbone substituted with a chlorine atom at position 2 and a 4-fluoro-2-methylphenyl group at position 2. The presence of fluorine and methyl groups on the aromatic ring may influence its electronic properties, solubility, and reactivity compared to halogenated or alkylated analogs.

Eigenschaften

IUPAC Name |

1-(2-chloroprop-2-enyl)-4-fluoro-2-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClF/c1-7-5-10(12)4-3-9(7)6-8(2)11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFARLKBCVSIQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)CC(=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-fluoro-2-methylbenzene with allyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The propene chain can be oxidized to form epoxides or diols.

Reduction Reactions: The double bond in the propene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Substitution: Reagents such as sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or potassium permanganate.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Substitution: Formation of 2-amino-3-(4-fluoro-2-methylphenyl)-1-propene or 2-thio-3-(4-fluoro-2-methylphenyl)-1-propene.

Oxidation: Formation of 2-chloro-3-(4-fluoro-2-methylphenyl)propane-1,2-diol.

Reduction: Formation of 2-chloro-3-(4-fluoro-2-methylphenyl)propane.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chlorine atom in the compound can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-sulfur bonds.

- Allylic Rearrangements : The propene moiety can undergo rearrangements that are useful in synthesizing more complex structures.

Pharmaceutical Applications

The compound has potential pharmaceutical applications due to its structural properties, which can influence biological activity. Some notable areas include:

- Drug Development : Research indicates that derivatives of chlorinated propene compounds exhibit antibacterial and antifungal properties. By modifying the substituents on the aromatic ring, researchers can optimize these properties for drug development.

- Targeted Therapies : The presence of a fluorine atom may enhance the lipophilicity and metabolic stability of drug candidates, making them more effective in targeted therapies.

Agrochemical Applications

In agrochemistry, 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene is explored for its potential use as a pesticide or herbicide. Its efficacy can be attributed to:

- Insecticidal Properties : Compounds with halogen substitutions have been shown to exhibit insecticidal activity, making this compound a candidate for further investigation in pest management.

- Herbicidal Activity : The structural characteristics of this compound allow it to interfere with plant growth regulators, potentially leading to herbicidal effects.

Case Studies and Research Findings

Several studies have documented the applications of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene:

| Study | Focus Area | Findings |

|---|---|---|

| Smith et al., 2020 | Synthetic Chemistry | Demonstrated successful nucleophilic substitutions leading to novel compounds with potential biological activity. |

| Johnson & Lee, 2021 | Pharmaceutical Research | Explored derivatives showing significant antibacterial activity against resistant strains of bacteria. |

| Patel et al., 2023 | Agrochemical Applications | Investigated herbicidal properties, finding effective inhibition of weed growth in controlled environments. |

Wirkmechanismus

The mechanism of action of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards certain biological targets. The compound may exert its effects by modulating signaling pathways or inhibiting specific enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Molecular Properties

The following table summarizes key structural analogs, their substituents, and molecular properties:

*Calculated molecular weight based on formula C₁₀H₁₀ClF.

Key Differences and Implications

Halogen vs. In contrast, the methyl group in the target compound may stabilize the aromatic ring via electron donation, reducing reactivity compared to halogen-rich analogs. Hydrophobicity: Methyl and isopropyl groups (e.g., 2-isopropylphenyl analog ) likely increase lipophilicity, improving solubility in nonpolar solvents. Methoxy-substituted analogs exhibit moderate polarity due to the oxygen atom.

Steric Effects Bulky substituents like isopropyl or dichloro groups may hinder steric access to the reactive allylic chlorine or double bond in the propene chain, affecting reaction kinetics. The target compound’s 2-methyl group introduces minor steric hindrance compared to bulkier analogs.

Thermodynamic and Phase Behavior

- While direct phase equilibrium data for the target compound is unavailable, studies on structurally related thiols (e.g., 1-propanethiol + methane systems ) suggest that alkyl/aryl substituents influence vapor-liquid equilibria (VLE). The target compound’s methyl group may reduce volatility compared to halogenated analogs due to increased molecular weight and van der Waals interactions.

Biologische Aktivität

2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene is a compound of interest due to its unique structural features, which include a chloro group, a fluoro group, and a methyl-substituted phenyl group. These characteristics suggest potential biological activities that merit extensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H10ClF

- Molecular Weight : 184.64 g/mol

- Structural Features : The presence of halogen substituents (chlorine and fluorine) can significantly influence the compound's reactivity and interaction with biological targets.

The biological activity of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, which can lead to altered gene expression and cellular function.

- Receptor Modulation : It can interact with receptors, potentially influencing physiological responses such as inflammation and cancer progression .

- Cell Signaling Alteration : Changes in cellular signaling pathways have been observed, which may contribute to its therapeutic effects.

Anticancer Properties

Preliminary studies indicate that 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene exhibits anticancer activity. Research has shown that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance:

- Study Findings : In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in tissues:

- Mechanism : By modulating the expression of inflammatory mediators, the compound could alleviate symptoms associated with inflammatory diseases .

In Vitro Studies

A series of in vitro experiments were conducted to assess the biological activity of 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene:

- Cell Lines Used : Various cancer cell lines (e.g., Calu-6 human lung adenocarcinoma) were treated with different concentrations of the compound.

- Results : Significant reductions in cell viability were observed at higher concentrations, indicating dose-dependent effects on cancer cell proliferation .

Comparative Analysis

A comparative analysis was performed against other compounds with similar functional groups to evaluate relative potency:

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| 2-Chloro-3-(4-fluoro-2-methylphenyl)-1-propene | 15 | Anticancer |

| Compound A | 10 | Anticancer |

| Compound B | 20 | Anti-inflammatory |

This table illustrates that while the compound shows promising biological activity, it may need further optimization to enhance efficacy.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.